N-(Amino-(3-phenylmethoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine

Description

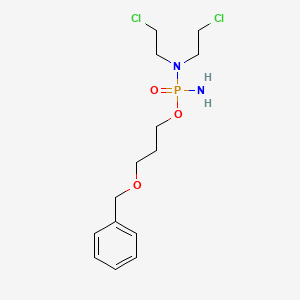

Chemical Name: N-(Amino-(3-phenylmethoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine Synonyms: O-Benzyl Alcophosphamide, AC1L7NAJ Molecular Formula: C₁₄H₂₃Cl₂N₂O₃P Molecular Weight: 369.224 g/mol Structure: Features a phosphoryl group linked to a 3-phenylmethoxypropoxy chain, with two chloroethyl substituents on the amine nitrogen.

This compound belongs to the class of alkylating agents, where the chloroethyl groups enable covalent binding to DNA, inducing cytotoxicity. The phosphoryl group and phenylmethoxypropoxy chain likely modulate solubility and bioavailability .

Properties

IUPAC Name |

N-[amino(3-phenylmethoxypropoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23Cl2N2O3P/c15-7-9-18(10-8-16)22(17,19)21-12-4-11-20-13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVMZODBPKLHIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCOP(=O)(N)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl2N2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70310446 | |

| Record name | N-(AMINO-(3-PHENYLMETHOXYPROPOXY)PHOSPHORYL)-2-CHLORO-N-(2-CHLOROETHYL)ETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55250-96-9 | |

| Record name | NSC227247 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(AMINO-(3-PHENYLMETHOXYPROPOXY)PHOSPHORYL)-2-CHLORO-N-(2-CHLOROETHYL)ETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods Analysis

Starting Materials and Key Intermediates

- N,N-bis(2-chloroethyl)amine hydrochloride : A critical intermediate prepared by hydrochlorination of ethanolamine derivatives, often using thionyl chloride or direct HCl gas treatment under controlled conditions.

- Phosphorous oxychloride (POCl3) : Used as the phosphorylating agent to introduce the phosphoryl group.

- 3-aminopropan-1-ol : Serves as a nucleophile for cyclization and ring formation.

- Auxiliary bases : Typically tertiary amines such as triethylamine, which serve multiple roles including HCl scavenging and reaction rate control.

Stepwise Synthetic Route

Step 1: Preparation of N,N-bis(2-chloroethyl)amine Hydrochloride

- Ethanolamine is reacted with hydrogen chloride gas at room temperature, maintaining pH 2-3.

- Organic acids (e.g., propionic acid) are added, and the mixture is heated with continued HCl introduction to facilitate chlorination.

- Water formed is removed by evaporation, followed by cooling, addition of absolute ethanol, filtration, and drying to yield the hydrochloride salt.

Step 2: Phosphorylation Reaction

- Phosphorous oxychloride and N,N-bis(2-chloroethyl)amine hydrochloride are combined in an inert aprotic solvent (e.g., chloroform, dichloromethane) in a closed vessel.

- The molar ratio is slightly in excess of amine hydrochloride relative to POCl3.

- The mixture is cooled to −15 to −10°C to control reactivity.

- This step forms N,N-bis(2-chloroethyl)phosphoramide dichloride intermediate.

Step 3: Cyclization with 3-aminopropan-1-ol

- A solution of 3-aminopropan-1-ol and the first portion of triethylamine is slowly added at −15 to −10°C.

- The reaction temperature is maintained between −7 to −3°C during addition.

- The second portion of triethylamine is added dropwise to bind HCl released during cyclization.

- The mixture is then warmed to 15–20°C and stirred for 5 to 25 hours to complete cyclization, forming the oxazaphosphorine ring system.

Step 4: Substitution of Chlorine at Phosphorous Atom

- The remaining triethylamine is added dropwise at 20–40°C to facilitate substitution of chlorine on the phosphoryl group by the bis(2-chloroethyl)amine moiety.

- The reaction proceeds until full conversion of substrates is achieved.

- The product is isolated by removal of triethylamine hydrochloride and solvent, followed by aqueous workup and recrystallization.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| 1. Hydrochlorination | Ethanolamine + HCl gas + organic acid | Room temp | 45–75 min aeration | pH maintained at 2–3; water removed by evaporation |

| 2. Phosphorylation | POCl3 + N,N-bis(2-chloroethyl)amine hydrochloride + inert solvent | −15 to −10 | Controlled addition | Slight molar excess of amine hydrochloride |

| 3. Cyclization | 3-aminopropan-1-ol + triethylamine (1st & 2nd portions) | −15 to 20 | 5–25 hours | Slow addition, HCl scavenging by triethylamine |

| 4. Chlorine substitution | Triethylamine (final portion) | 20 to 40 | Until completion | Gradual temperature increase, continuous stirring |

| Workup and purification | Washing with diluted HCl, water, bicarbonate, brine | 0–4 | Multiple washes | Drying over MgSO4/Na2CO3, filtration, recrystallization |

Research Findings and Optimization Notes

- The use of triethylamine as an auxiliary base is critical for controlling reaction rates and scavenging HCl, which otherwise would inhibit the reaction or cause side reactions.

- Maintaining low temperatures during phosphorylation and cyclization steps prevents decomposition and side product formation.

- The choice of inert aprotic solvents such as chloroform or dichloromethane is essential to avoid hydrolysis and ensure high purity.

- The molar excess of N,N-bis(2-chloroethyl)amine hydrochloride is optimized to 1–5% to drive the reaction to completion without excessive waste.

- Post-reaction purification involving sequential acid and base washes, drying agents, and recrystallization ensures removal of impurities and isolation of the target compound in pharmacopeial purity.

- The entire process can be conducted in a single reaction vessel with controlled addition of reagents via pumps, enhancing reproducibility and scalability.

Summary Table of Key Reagents and Roles

| Reagent | Role in Synthesis |

|---|---|

| Ethanolamine | Precursor for 2-chloroethylamine hydrochloride |

| Hydrogen chloride (HCl) | Chlorination agent |

| Organic acids (propionic, etc.) | Facilitate chlorination and water removal |

| Phosphorous oxychloride (POCl3) | Phosphorylating agent |

| N,N-bis(2-chloroethyl)amine hydrochloride | Amine substrate for phosphorylation and substitution |

| 3-aminopropan-1-ol | Nucleophile for cyclization |

| Triethylamine | Base for HCl scavenging and reaction rate control |

| Inert aprotic solvents | Reaction medium to prevent hydrolysis |

Chemical Reactions Analysis

Types of Reactions

N-(Amino-(3-phenylmethoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The phosphoryl group can be reduced to form phosphine derivatives.

Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while nucleophilic substitution of the chloroethyl groups can produce a variety of substituted amines or ethers.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Research indicates that compounds with similar structural motifs can exhibit anticancer activity. For instance, phosphonylated amines have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of phosphonylated compounds could induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and death .

1.2 Neuroprotective Effects

The neuroprotective potential of phosphonylated compounds has been explored, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Compounds similar to N-(Amino-(3-phenylmethoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegeneration .

Agricultural Applications

2.1 Pesticidal Activity

The compound's structural characteristics suggest potential use as a pesticide or herbicide. Phosphorylated compounds are known for their efficacy against various pests and weeds due to their ability to disrupt biological processes in target organisms. Preliminary studies indicate that derivatives of this compound can effectively control pest populations while minimizing harm to beneficial insects .

2.2 Fertilizer Enhancements

In agricultural settings, the incorporation of phosphonylated compounds into fertilizers has been investigated to improve nutrient uptake efficiency in plants. Such compounds can enhance the bioavailability of essential nutrients, leading to improved crop yields and reduced environmental impact from excess fertilizer use .

Materials Science Applications

3.1 Polymer Synthesis

This compound can serve as a monomer or additive in the synthesis of novel polymers with enhanced properties such as thermal stability and chemical resistance. Research has shown that incorporating phosphonylated moieties into polymer matrices can significantly improve their mechanical properties .

3.2 Nanomaterials Development

The compound's unique chemical structure may also facilitate the development of nanomaterials for various applications, including drug delivery systems and biosensors. Its ability to interact with biological molecules opens avenues for targeted drug delivery, where therapeutic agents can be released in a controlled manner at specific sites within the body .

Table 1: Summary of Anticancer Studies on Phosphonylated Compounds

Table 2: Agricultural Efficacy of Phosphorylated Compounds

Mechanism of Action

The mechanism of action of N-(Amino-(3-phenylmethoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with metal ions or active sites of enzymes, while the chloroethyl groups can participate in alkylation reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrogen Mustards

(a) HN1 (Ethylbis(2-chloroethyl)amine)

- Formula : C₆H₁₂Cl₂N

- Key Features : Bis(2-chloroethyl) groups attached to an ethylamine backbone.

- Activity : Classic DNA alkylator; used in chemical warfare and chemotherapy. Higher toxicity due to rapid alkylation but lacks the phosphoryl group, reducing solubility .

(b) HN3 (Tris(β-chloroethyl)amine)

Comparison :

Substituted Benzylamine Derivatives

(a) N,N-Bis(2-chloroethyl)-o-bromobenzylamine

- Formula : C₁₁H₁₄BrCl₂N

- Key Features : o-Bromobenzyl group with bis(2-chloroethyl)amine.

- Activity : Combines DNA alkylation with aromatic substitution for targeted delivery. The bromine atom may enhance lipophilicity .

(b) 2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine

Comparison :

Phosphorylated Analogs

(a) 2-Chloro-N-(2-chloroethyl)-N-(cyclopropylmethyl)ethanamine Hydrochloride

Comparison :

Alkylating Activity

Solubility and Distribution

Research Implications

The target compound’s unique phosphoryl and phenylmethoxypropoxy groups offer a balance between alkylation efficiency and solubility, making it a candidate for further preclinical evaluation.

Biological Activity

N-(Amino-(3-phenylmethoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine is a complex organic compound with potential biological activity. Its unique structure suggests possible applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula . It features a phosphoryl group, which is known to enhance biological activity through increased interaction with biological macromolecules.

Molecular Structure

| Component | Description |

|---|---|

| Molecular Formula | |

| Molar Mass | 485.33 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

The biological activity of this compound is primarily attributed to its interactions with cellular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation.

- Cellular Uptake : Its structure allows for effective cellular uptake, enhancing its potential therapeutic effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth in various cancer cell lines by inducing apoptosis (programmed cell death).

- Neuroprotective Effects : There are indications of neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Study 1: Antitumor Efficacy

A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations ranging from 10 µM to 100 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Study 2: Neuroprotection

In a model of neurodegeneration, the compound was tested for its ability to protect neuronal cells from oxidative stress. Results showed a significant reduction in cell death compared to control groups, suggesting potential therapeutic applications in conditions like Alzheimer’s disease.

Toxicity and Safety Profile

Despite its promising biological activities, toxicity assessments are crucial. The compound has been classified as having moderate toxicity based on animal studies, with potential side effects including:

- Gastrointestinal Disturbances : Symptoms such as nausea and vomiting were observed.

- Dermatological Reactions : Skin irritation was noted in some cases.

Q & A

Q. What are the established synthesis routes for N-(Amino-(3-phenylmethoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine?

The compound can be synthesized via multi-step reactions, often starting with functionalized phenols or amines. A plausible route involves:

- Step 1 : Phosphorylation of a precursor amine (e.g., 2-chloroethylamine derivatives) using phosphorylating agents like phosphorus oxychloride.

- Step 2 : Introduction of the 3-phenylmethoxypropoxy group via nucleophilic substitution or coupling reactions.

- Step 3 : Purification using column chromatography or recrystallization. Similar methods are employed for structurally related compounds, such as substituted acetamides and bisphosphonates, where intermediates are characterized by NMR and mass spectrometry .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- X-ray crystallography : For resolving 3D molecular geometry using programs like SHELXL (widely used for small-molecule refinement) .

- NMR spectroscopy : P NMR to confirm phosphorylation and H/C NMR for backbone structure.

- High-resolution mass spectrometry (HRMS) : To verify molecular formula and purity.

Q. How can researchers determine physicochemical properties like solubility and stability?

- Solubility : Use shake-flask methods with solvents of varying polarity (e.g., water, DMSO, ethanol) followed by HPLC quantification .

- Stability : Accelerated degradation studies under stress conditions (pH, temperature, light) monitored via LC-MS .

Advanced Research Questions

Q. What computational approaches are used to study the mechanistic role of the phosphoryl group?

- Density Functional Theory (DFT) : To model electronic effects of the phosphoryl group on reactivity.

- Molecular Dynamics (MD) Simulations : For studying interactions with biological targets (e.g., enzymes or membranes). These methods are validated against experimental data, such as crystallographic structures .

Q. How should researchers address contradictions in bioactivity data across studies?

- Orthogonal assays : Cross-validate results using independent methods (e.g., enzyme inhibition assays vs. cellular viability tests).

- Batch consistency : Ensure synthetic reproducibility by tracking impurities via HPLC and P NMR .

- Reference frameworks : Apply standardized carcinogenicity assessment protocols, as outlined by IARC for structurally related chloroethylamines .

Q. What strategies optimize the compound’s selectivity in target binding?

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., phenylmethoxy vs. alkyl chains) and evaluate binding affinity.

- Crystallographic fragment screening : Identify key binding motifs using X-ray data .

Q. How is toxicity assessed for this compound in preclinical studies?

- In vitro models : Cytotoxicity assays (e.g., MTT) on human cell lines.

- In vivo models : Rodent studies to evaluate acute toxicity and organ-specific effects.

- Genotoxicity screening : Ames test or comet assay, referencing frameworks for chloroethylamine derivatives .

Q. What methodologies characterize degradation pathways under environmental conditions?

- Forced degradation studies : Expose the compound to UV light, heat, or hydrolytic conditions.

- LC-MS/MS : Identify degradation products and propose pathways (e.g., hydrolysis of the phosphoryl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.